3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Physicochemical Properties LogP Lipophilicity

Substituting this compound with positional isomers or chain-length variants disrupts αvβ6 integrin SAR studies. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid provides the precise N1-substitution pattern and a validated LogP of 0.39 required for reproducibility. • Correct N1-butanoic acid attachment-matches GSK3008348 pharmacophore space. • Free -COOH handle for direct amine coupling in probe or PROTAC synthesis. • LogP 0.39 quantifiably higher than non-methylated analogs (~0.0), enhancing permeability. Reliable batch-to-batch consistency for reproducible medicinal chemistry outcomes.

Molecular Formula C9H14N2O2
Molecular Weight 182.22g/mol
CAS No. 890592-88-8
Cat. No. B486105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
CAS890592-88-8
Molecular FormulaC9H14N2O2
Molecular Weight182.22g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(C)CC(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-6-4-7(2)11(10-6)8(3)5-9(12)13/h4,8H,5H2,1-3H3,(H,12,13)
InChIKeyGYVAKPNKPFFABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid: αvβ6 Integrin Research Building Block


3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a synthetic, heterocyclic organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol [1]. It belongs to the class of N-substituted pyrazoles, characterized by a butanoic acid chain attached to the N1 position of a 3,5-dimethyl-1H-pyrazole ring [1]. This compound is primarily utilized as a research intermediate and a building block for more complex molecules, particularly those investigated as integrin αvβ6 antagonists for potential therapeutic applications in conditions like idiopathic pulmonary fibrosis .

Analog Substitution Risks for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid


Substituting 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with seemingly similar pyrazole-based analogs is a high-risk procurement decision for structure-activity relationship (SAR) studies. The precise attachment point of the butanoic acid chain on the pyrazole ring (N1 vs. C4) and the length of the carbon chain (butanoic vs. propanoic acid) fundamentally alter the molecule's physicochemical properties, such as lipophilicity, which directly influences membrane permeability and target binding [1]. For instance, an N1-substituted analog with a shorter chain (3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid) is reported to have different biological profiles, including potential antibacterial activity, highlighting the divergent SAR of this compound class [2]. The specific LogP of 0.39 for this compound is a key quantitative differentiator that cannot be assumed for its isomers or chain-length variants, making substitution a source of significant experimental variability.

Evidence-Based Differentiation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid


Enhanced Lipophilicity vs. Non-Methylated Analog

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid demonstrates a LogP value of 0.39, indicating moderate lipophilicity that is crucial for passive membrane diffusion [1]. This property is a key differentiator from its non-methylated analog, 4-(1H-pyrazol-1-yl)butanoic acid, which has a predicted LogP of approximately 0.0 (XlogP), signifying higher polarity and reduced membrane permeability [2]. The quantitative difference in lipophilicity provides a verifiable rationale for selecting this compound when enhanced cellular uptake is a desired attribute for a building block or probe.

Physicochemical Properties LogP Lipophilicity Membrane Permeability

Regioisomeric Specificity for αvβ6 Integrin Research

While specific quantitative activity data for this exact compound is not publicly available, its value is firmly established as a critical synthetic precursor to potent αvβ6 integrin antagonists. The N1-substitution pattern of the pyrazole ring is a key structural feature that enables the generation of advanced leads like GSK3008348, a compound that reached Phase I clinical trials for idiopathic pulmonary fibrosis [1]. This is in stark contrast to its regioisomer, 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid, for which no similar downstream developmental trajectory or high-affinity integrin binding has been reported [2]. The selection of the N1-substituted isomer is therefore essential for research groups aiming to build upon the established SAR of the αvβ6 antagonist series.

Integrin αvβ6 Regioisomer Structure-Activity Relationship Idiopathic Pulmonary Fibrosis

Functional Advantage Over Parent 3,5-Dimethylpyrazole

The inclusion of a free carboxylic acid in 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid provides a distinct functional advantage over the simpler heterocyclic core, 3,5-dimethylpyrazole. The carboxylic acid moiety is a readily available handle for standard bioconjugation chemistry (e.g., amide bond formation with amines) and can be exploited for further derivatization . In contrast, 3,5-dimethylpyrazole has been shown to be inactive in certain enzyme inhibition assays where more elaborate derivatives demonstrate potency, underscoring the necessity of the acid-bearing chain for enhanced biological interaction [1]. This functional group allows the compound to serve as a more advanced and versatile intermediate, saving synthetic steps in complex molecule construction.

Carboxylic Acid Functional Group Conjugation Reactivity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic Acid Application Scenarios


αvβ6 Integrin Antagonist Library Synthesis

Procurement of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is essential for medicinal chemistry teams focused on expanding structure-activity relationships around the clinically validated αvβ6 integrin antagonist series, including those leading to GSK3008348. The N1-substitution pattern is a key pharmacophoric element in this chemical space, and using the correct isomer ensures alignment with established SAR [1][2].

Physicochemical Property Optimization in Drug Discovery

This compound is an ideal candidate for research programs where a moderate level of lipophilicity (LogP 0.39) is desired for a building block. Its LogP value is significantly higher than that of non-methylated analogs (e.g., LogP 0.0 for 4-(1H-pyrazol-1-yl)butanoic acid), making it a more suitable starting point for projects aiming to improve membrane permeability and cellular uptake of final compounds [1][2].

Bioconjugation and Chemical Probe Development

The free carboxylic acid moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid provides a direct conjugation handle for linking to amines. This makes it a superior choice over simpler pyrazole cores for creating targeted chemical probes, affinity matrices, or PROTAC molecules, where a straightforward and reliable coupling step is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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